
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 1,2,4-triazole with a suitable naphthalene derivative. One common method is the alkylation of 1,2,4-triazole with a naphthalene-based halide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetone at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is explored for its fungicidal properties, making it a candidate for crop protection against various fungal infections.
Materials Science: It is used in the development of metal-organic frameworks and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as cytochrome P450, which is crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity of the fungi, leading to their death. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.
2-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole: Known for its fungicidal activity and used in agricultural applications.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Used in the synthesis of coordination polymers with applications in materials science.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of triazole and naphthalene, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a multifunctional agent in various fields make it a compound of significant interest.
Biological Activity
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C₁₄H₁₃N₃O
- Molecular Weight : 241.27 g/mol
- CAS Registry Number : 154003-18-6
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate naphthalene derivatives and triazole-containing reagents. Various methods have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Case Study 1 : A study demonstrated that compounds related to this compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC₅₀ values were reported at 52 nM and 74 nM respectively, indicating potent activity against these cancer cells .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G₂/M phase and induction of apoptosis. Immunofluorescence studies confirmed the targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .
Other Pharmacological Effects
Beyond its anticancer activity, the compound has shown promise in other areas:
- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound's structural characteristics suggest potential efficacy against various pathogens.
- Anti-inflammatory Effects : Some studies indicate that triazole-containing compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Data Summary
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPSMZJLXJTAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.